molecular formula C16H13NO2 B12960956 7-(Benzyloxy)isoquinolin-1(2H)-one

7-(Benzyloxy)isoquinolin-1(2H)-one

Cat. No.: B12960956
M. Wt: 251.28 g/mol
InChI Key: ZLTCJWSCXHGWQA-UHFFFAOYSA-N
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Description

7-(Benzyloxy)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound Isoquinolin-1(2H)-ones are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can produce isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, especially those involving metal-free conditions, suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable nitrogen-containing heterocycles, which can interact with various biological molecules . Specific pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

7-phenylmethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c18-16-15-10-14(7-6-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)

InChI Key

ZLTCJWSCXHGWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CNC3=O

Origin of Product

United States

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